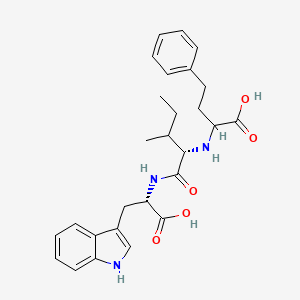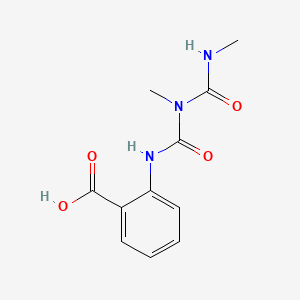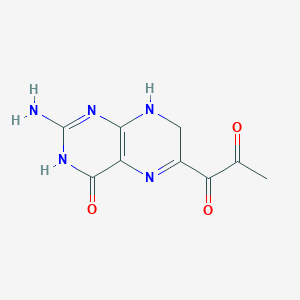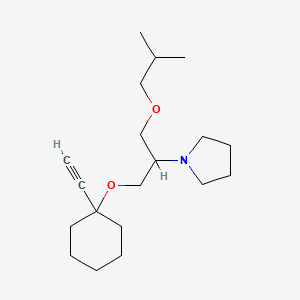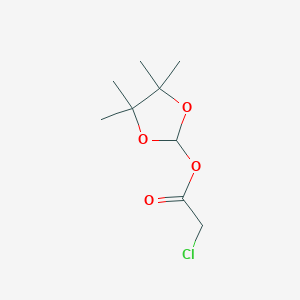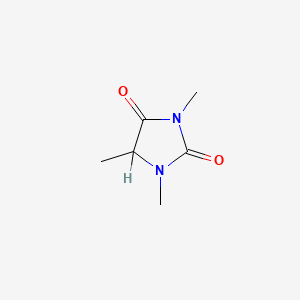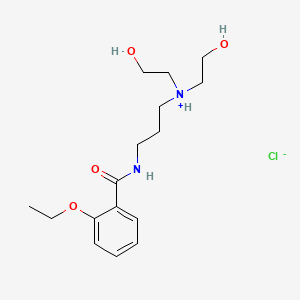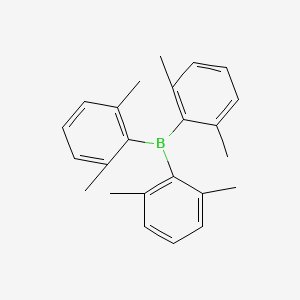
Tris(2,6-dimethylphenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,6-dimethylphenyl)borane is a boron-containing compound with the chemical formula C24H27B. It is a member of the triarylborane family, characterized by three aryl groups attached to a central boron atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2,6-dimethylphenyl)borane can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenylmagnesium bromide with boron trichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the process. The reaction is carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tris(2,6-dimethylphenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The aryl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted arylboranes.
Scientific Research Applications
Tris(2,6-dimethylphenyl)borane has a wide range of applications in scientific research:
Mechanism of Action
Tris(2,6-dimethylphenyl)borane can be compared with other triarylboranes, such as tris(pentafluorophenyl)borane and tris(4-bromo-2,6-dimethylphenyl)borane. While all these compounds share the triarylborane structure, they differ in their electronic and steric properties due to the nature of the substituents on the aryl rings .
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in various catalytic applications.
Tris(4-bromo-2,6-dimethylphenyl)borane: Exhibits different reactivity due to the presence of bromine atoms, making it useful in specific organic transformations.
Tris(2,6-dimethylphenyl)borane stands out due to its balance of steric hindrance and electronic properties, making it versatile for a range of applications in research and industry.
Properties
CAS No. |
75700-28-6 |
|---|---|
Molecular Formula |
C24H27B |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
tris(2,6-dimethylphenyl)borane |
InChI |
InChI=1S/C24H27B/c1-16-10-7-11-17(2)22(16)25(23-18(3)12-8-13-19(23)4)24-20(5)14-9-15-21(24)6/h7-15H,1-6H3 |
InChI Key |
VVPDQUPMOSDHEK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1C)C)(C2=C(C=CC=C2C)C)C3=C(C=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


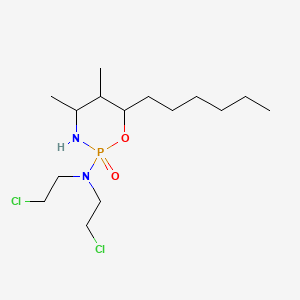
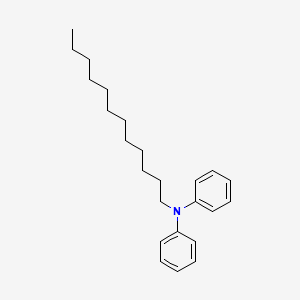
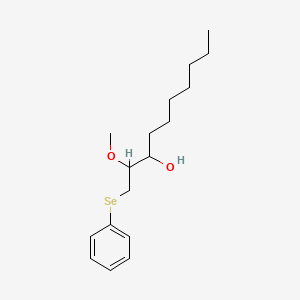
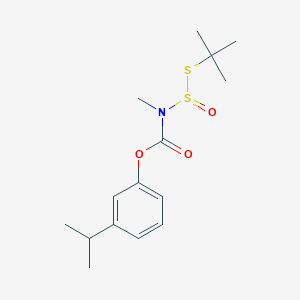
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
